molecular formula C28H57ClN2O2 B12678333 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride CAS No. 93762-27-7

2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride

Cat. No.: B12678333
CAS No.: 93762-27-7
M. Wt: 489.2 g/mol
InChI Key: ARADQNGZAAPCKT-UHFFFAOYSA-M
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Description

2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C28H57N2O2Cl. It is a member of the imidazolium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This is achieved by reacting a suitable diamine with a diacid or its derivative under acidic conditions.

    Alkylation: The imidazole ring is then alkylated using a long-chain alkyl halide, such as henicosyl chloride, in the presence of a base like potassium carbonate.

    Hydroxyethylation: The alkylated imidazole is further reacted with ethylene oxide to introduce the hydroxyethyl groups at the 1 and 3 positions of the imidazole ring.

    Quaternization: Finally, the compound is quaternized by reacting it with hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

Chemical Reactions Analysis

Types of Reactions

2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their activity. The hydroxyethyl groups play a crucial role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to similar compounds that lack these functional groups .

Properties

CAS No.

93762-27-7

Molecular Formula

C28H57ClN2O2

Molecular Weight

489.2 g/mol

IUPAC Name

2-[2-henicosyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C28H57N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-29(24-26-31)22-23-30(28)25-27-32;/h31-32H,2-27H2,1H3;1H/q+1;/p-1

InChI Key

ARADQNGZAAPCKT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-]

Origin of Product

United States

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